(tert-Butylthio)acetic acid
Overview
Description
(tert-Butylthio)acetic acid is a chemical compound that is not directly mentioned in the provided papers, but its structure can be inferred from related compounds. It is likely to be an acetic acid derivative where the methyl group is replaced by a tert-butylthio group. This modification can potentially affect the compound's reactivity, physical properties, and its ability to participate in various chemical reactions.
Synthesis Analysis
The synthesis of related compounds provides insight into potential methods for synthesizing (tert-Butylthio)acetic acid. For instance, the tert-butyl ester of (methylthio)acetic acid was synthesized by reacting the lithium salt of tert-butyl alcohol with (methylthio)acetyl chloride, although the yield was only 51% . This suggests that a similar approach could be used for synthesizing (tert-Butylthio)acetic acid, possibly by substituting the methylthio group with a tert-butylthio group.
Molecular Structure Analysis
The molecular structure of compounds similar to (tert-Butylthio)acetic acid often includes stabilizing intramolecular hydrogen bonds, as seen in the zwitterionic form of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid . Such structural features are important as they can influence the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
Chemical reactions involving tert-butyl groups and acetic acid derivatives are diverse. For example, (3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dienylidene)acetic acid undergoes cyclodimerization upon heating . This indicates that (tert-Butylthio)acetic acid may also participate in unique reactions due to the presence of the tert-butylthio group. Additionally, the synthesis of tert-butyl acetothioacetate involves acylation, addition to CO, and cyclization reactions , which could be relevant to the reactivity of (tert-Butylthio)acetic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of (tert-Butylthio)acetic acid can be deduced from related compounds. The presence of tert-butyl groups can increase steric hindrance and affect the compound's solubility and boiling point. The electron-withdrawing character of substituents like the aminoxyl group in alpha-substituted acetic acids lowers their pKa values , suggesting that the tert-butylthio group in (tert-Butylthio)acetic acid may similarly influence its acidity.
Scientific Research Applications
Synthesis of Organic Compounds
(tert-Butylthio)acetic acid has been utilized in the synthesis of various organic compounds. For example, Johnson & Aristoff (1990) described a method for synthesizing tert-butyl ester of (methylthio) acetic acid, highlighting its potential in organic synthesis (Johnson & Aristoff, 1990). Similarly, Wünsch et al. (1982) developed crystalline and analytically well-characterized 1-(tert-butylthio)-1,2-hydrazinedicarboxylic acid derivatives, demonstrating the application of (tert-Butylthio)acetic acid in creating sulfur-activated reagents suitable for introducing thiol-protecting groups in peptides (Wünsch et al., 1982).
Chemical Analysis and Diagnostics
In the field of chemical analysis, (tert-Butylthio)acetic acid derivatives have been used for diagnostic purposes. Muskiet et al. (1981) described a capillary gas-chromatographic profiling method for determining the derivatives of various acids in urine, which is useful for diagnosing and following up on patients with functional tumors or inborn errors of metabolism (Muskiet et al., 1981).
Industrial and Environmental Chemistry
In industrial and environmental chemistry, derivatives of (tert-Butylthio)acetic acid have been studied for their potential applications. Roberts et al. (2012) investigated the Ritter reaction utilizing tert-butyl acetate, offering insights into the safety and mechanistic pathway of the reaction, which is relevant for organic and industrial chemistry (Roberts et al., 2012). Stefan et al. (2000) analyzed the degradation pathways of methyl tert-butyl ether by the UV/H2O2 process, identifying (tert-Butylthio)acetic acid derivatives as byproducts, which is significant for environmental remediation processes (Stefan et al., 2000).
properties
IUPAC Name |
2-tert-butylsulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOAXKCHGMRTGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179050 | |
Record name | ((1,1-Dimethylethyl)thio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(tert-Butylthio)acetic acid | |
CAS RN |
24310-22-3 | |
Record name | 2-[(1,1-Dimethylethyl)thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24310-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((1,1-Dimethylethyl)thio)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024310223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (tert-Butylthio)acetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78428 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ((1,1-Dimethylethyl)thio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(1,1-dimethylethyl)thio]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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